![molecular formula C11H10F3N3 B2852982 1-Cyclopropyl-5-(trifluoromethyl)benzimidazol-2-amine CAS No. 1520139-22-3](/img/structure/B2852982.png)
1-Cyclopropyl-5-(trifluoromethyl)benzimidazol-2-amine
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Description
1-Cyclopropyl-5-(trifluoromethyl)benzimidazol-2-amine is a chemical compound. It shares a structural similarity with benzimidazoles, which are bicyclic molecules composed of a benzene ring fused to an imidazole ring . Benzimidazoles are known for their wide range of biological activities and numerous therapeutic applications in medicine .
Synthesis Analysis
The synthesis of benzimidazoles, including 1-Cyclopropyl-5-(trifluoromethyl)benzimidazol-2-amine, often involves the use of various o-phenylenediamines and N-substituted formamides as C1 sources in a zinc-catalyzed cyclization . D-Glucose can also be used as an efficient C1 synthon in the synthesis of benzimidazoles from o-phenylenediamines via an oxidative cyclization strategy .Molecular Structure Analysis
The molecular structure of 1-Cyclopropyl-5-(trifluoromethyl)benzimidazol-2-amine is characterized by a benzimidazole core, which is a bicyclic molecule composed of a benzene ring and an imidazole ring . This compound also contains a trifluoromethyl group and a cyclopropyl group attached to the benzimidazole core.Chemical Reactions Analysis
Benzimidazoles, including 1-Cyclopropyl-5-(trifluoromethyl)benzimidazol-2-amine, can undergo various chemical reactions. For instance, a one-pot procedure for the conversion of aromatic and heteroaromatic 2-nitroamines into bicyclic 2H-benzimidazoles employs formic acid, iron powder, and NH4Cl as an additive to reduce the nitro group and effect the imidazole cyclization .Scientific Research Applications
Anticancer Agents
Benzimidazole derivatives have been studied extensively for their potential as anticancer agents . They can inhibit the growth of various cancer cell lines, including lung, breast, and prostate cancer cells . The presence of certain substituent groups in their structures can significantly increase their anticancer activity .
Antibacterial and Antifungal Agents
Benzimidazole compounds have shown promising antibacterial and antifungal properties . They can be used to develop new drugs to treat various bacterial and fungal infections .
Antiviral Agents
Benzimidazole derivatives can also act as antiviral agents . They can inhibit the replication of various viruses, making them potential candidates for the development of new antiviral drugs .
Anti-Inflammatory and Analgesic Agents
Benzimidazole compounds have anti-inflammatory and analgesic properties . They can be used to relieve pain and reduce inflammation in various conditions .
Antioxidant Agents
Benzimidazole derivatives can act as antioxidants . They can neutralize harmful free radicals in the body, potentially reducing the risk of various diseases .
Corrosion Inhibitors
Benzimidazole compounds can act as corrosion inhibitors . They can protect metals from corrosion, making them useful in various industrial applications .
properties
IUPAC Name |
1-cyclopropyl-5-(trifluoromethyl)benzimidazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3N3/c12-11(13,14)6-1-4-9-8(5-6)16-10(15)17(9)7-2-3-7/h1,4-5,7H,2-3H2,(H2,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDSORERYMBPQPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C3=C(C=C(C=C3)C(F)(F)F)N=C2N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclopropyl-5-(trifluoromethyl)benzimidazol-2-amine |
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